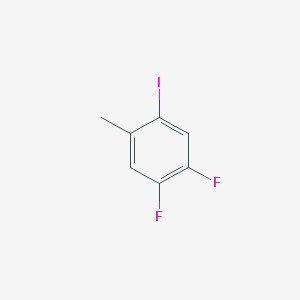

4,5-Difluoro-2-iodotoluene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,5-Difluoro-2-iodotoluene is an organic compound with the molecular formula C₇H₅F₂I It is a derivative of toluene, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms and one hydrogen atom is replaced by an iodine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4,5-Difluoro-2-iodotoluene can be synthesized through several methods. One common approach involves the iodination of 4,5-difluorotoluene. This can be achieved using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures.

Another method involves the fluorination of 2-iodotoluene. This can be done using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst like silver fluoride. The reaction is usually carried out in an organic solvent such as acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination or fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Difluoro-2-iodotoluene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The iodine atom can be reduced to form 4,5-difluorotoluene.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Substitution: Formation of 4,5-difluoro-2-aminotoluene, 4,5-difluoro-2-thiotoluene, etc.

Oxidation: Formation of 4,5-difluoro-2-iodobenzaldehyde or 4,5-difluoro-2-iodobenzoic acid.

Reduction: Formation of 4,5-difluorotoluene.

Wissenschaftliche Forschungsanwendungen

4,5-Difluoro-2-iodotoluene is used in various scientific research applications, including:

Organic Synthesis: As a building block for the synthesis of more complex molecules.

Medicinal Chemistry: In the development of pharmaceuticals, particularly in the synthesis of fluorinated aromatic compounds which often exhibit enhanced biological activity.

Material Science: In the preparation of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.

Radiochemistry: As a precursor for the synthesis of radiolabeled compounds used in positron emission tomography (PET) imaging.

Wirkmechanismus

The mechanism of action of 4,5-Difluoro-2-iodotoluene in chemical reactions involves the reactivity of the iodine and fluorine substituents. The iodine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The fluorine atoms, due to their high electronegativity, influence the electron density on the benzene ring, affecting the reactivity and selectivity of the compound in various reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,5-Difluorotoluene: Lacks the iodine substituent, making it less reactive in nucleophilic substitution reactions.

2-Iodotoluene: Lacks the fluorine substituents, resulting in different electronic properties and reactivity.

4-Fluoro-2-iodotoluene: Contains only one fluorine substituent, leading to different reactivity patterns.

Uniqueness

4,5-Difluoro-2-iodotoluene is unique due to the presence of both fluorine and iodine substituents on the benzene ring. This combination allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis. The fluorine atoms enhance the stability and biological activity of the compound, while the iodine atom provides a reactive site for further functionalization.

Biologische Aktivität

4,5-Difluoro-2-iodotoluene (DFIT) is a fluorinated aromatic compound that has garnered attention in various fields of chemical research, particularly for its potential biological activities. This article synthesizes available data regarding its biological activity, including case studies and research findings.

- Chemical Formula : C7H5F2I

- Molecular Weight : 236.03 g/mol

- Boiling Point : 92-94 °C at 15 mmHg

- Density : 1.752 g/mL

Synthesis and Reactivity

DFIT can be synthesized through various methods, including iodofluorination reactions. It has been shown to participate in electrophilic aromatic substitution reactions, where the presence of fluorine atoms can influence the reactivity and selectivity of the compound towards different substrates .

Biological Activity Overview

The biological activity of DFIT is primarily linked to its role as a building block in the synthesis of biologically active compounds. The introduction of fluorine atoms can significantly alter the pharmacokinetic properties of molecules, enhancing their bioavailability and metabolic stability.

Case Studies and Research Findings

-

Fluorinated Compounds as Therapeutics

- DFIT has been studied as a precursor for synthesizing fluorinated derivatives that exhibit activity against various biological targets, including enzymes and receptors involved in disease processes. For instance, fluorinated analogs derived from DFIT have shown promise as inhibitors of g-secretase, which is implicated in Alzheimer's disease .

- Antimicrobial Activity

- Interaction with Biological Molecules

Table: Summary of Biological Activities

The biological mechanisms through which DFIT exerts its effects are still under investigation. However, the following pathways have been proposed:

- Enzyme Inhibition : Fluorinated compounds often mimic natural substrates, allowing them to bind to active sites on enzymes and inhibit their function.

- Membrane Interaction : The lipophilicity imparted by fluorine atoms enhances membrane permeability, facilitating cellular uptake and interaction with intracellular targets .

Eigenschaften

IUPAC Name |

1,2-difluoro-4-iodo-5-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2I/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUXXMQGXARMEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.